2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol
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Description
2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division and has been implicated in various types of cancer.
Mode of Action
This compound selectively inhibits AURKA activity . It binds to AURKA, reducing its activity and leading to changes in the cell cycle .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, specifically causing an accumulation in the G2/M phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
Its structure-activity relationship calculations suggest that hydrophobic substituents and a 1-naphthalenyl group at the r2 position increase its activity . The existence of an H-bond acceptor at C-2 of the R1 position also increases its activity .
Result of Action
The result of the compound’s action is a reduction in clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death in HCT116 human colon cancer cells .
Action Environment
The structural modifications of the compound can influence its activities
Properties
IUPAC Name |
2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-12-5-3-11(4-6-12)15-10-20-18(19)21-17(15)14-8-7-13(24-2)9-16(14)22/h3-10,22H,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQBIKHXMSBFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OC)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.